Methyl 1-benzylpyrrolidine-3-carboxylate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-benzylpyrrolidine-3-carboxylate oxalate is a chemical compound with the molecular formula C13H17NO2This compound is a colorless to light orange or yellow clear liquid and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-benzylpyrrolidine-3-carboxylate oxalate can be synthesized through several methods. One common method involves the esterification of 1-benzylpyrrolidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The product is then purified through distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzylpyrrolidine-3-carboxylate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 1-benzylpyrrolidine-3-carboxylic acid.
Reduction: 1-benzylpyrrolidine-3-methanol.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 1-benzylpyrrolidine-3-carboxylate oxalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 1-benzylpyrrolidine-3-carboxylate oxalate involves its interaction with specific molecular targets. The compound can inhibit the growth of bacteria by interfering with their cell wall synthesis. It may also interact with enzymes and proteins involved in various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Methyl 1-benzylpyrrolidine-3-carboxylate oxalate can be compared with other similar compounds such as:
Methyl 1-benzylpyrrolidine-3-carboxylate: Similar structure but without the oxalate group.
1-benzylpyrrolidine-3-carboxylic acid: The carboxylic acid form of the compound.
1-benzylpyrrolidine-3-methanol: The reduced form of the ester.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C15H19NO6 |
---|---|
Molecular Weight |
309.31 g/mol |
IUPAC Name |
methyl 1-benzylpyrrolidine-3-carboxylate;oxalic acid |
InChI |
InChI=1S/C13H17NO2.C2H2O4/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11;3-1(4)2(5)6/h2-6,12H,7-10H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
URDFHDREHUSQED-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(C1)CC2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.